molecular formula C13H16N2O5 B2604761 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1788589-69-4

2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2604761
CAS No.: 1788589-69-4
M. Wt: 280.28
InChI Key: RTBSVDZOETYXQL-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a 2,5-dimethoxyphenyl moiety attached to a 2-oxoimidazolidine ring, a pharmacophore pattern observed in compounds with diverse biological activities. The dimethoxyphenyl group is a common feature in ligands targeting neurological receptors , while the 2-oxoimidazolidin-1-yl acetic acid backbone provides a versatile platform for the synthesis of more complex molecules with potential pharmacological properties . Research into analogous compounds highlights the potential of this scaffold for developing novel therapeutics, particularly as building blocks for molecules designed to interact with enzymatic targets like cyclooxygenases (COX) in anti-inflammatory research . The presence of the acetic acid functional group allows for further synthetic modification, enabling conjugation, salt formation, or the creation of amide and ester derivatives, such as the documented N-(4-acetylphenyl)acetamide analog . This reagent is provided for research applications exclusively, including use as a synthetic intermediate, in structure-activity relationship (SAR) studies, and for the exploration of new bioactive molecules in preclinical settings. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-9-3-4-11(20-2)10(7-9)15-6-5-14(13(15)18)8-12(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSVDZOETYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The carboxylic acid group (-COOH) in the acetic acid moiety can undergo esterification or amidation under standard conditions. While the search results do not explicitly describe this compound’s hydrolysis, analogous carboxylic acids in similar structures (e.g., phenylsulfonates) often react with alcohols or amines in the presence of coupling agents like DCC or HOBt .

Reaction Type Reagents/Conditions Outcome
EsterificationAlcohol, DCC, HOBt, DMFEster derivatives
AmidationAmine, EDCI, HOBt, DCMAmide derivatives

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl group may undergo demethylation under strongly acidic conditions (e.g., concentrated HCl with heating) or via enzymatic methods. Similar methoxy-substituted aromatic systems in the literature show susceptibility to demethylation, often yielding phenolic derivatives .

Example Reaction :
2,5-DimethoxyphenylHCl (conc.)2,5-Dihydroxyphenyl\text{2,5-Dimethoxyphenyl} \xrightarrow{\text{HCl (conc.)}} \text{2,5-Dihydroxyphenyl}

Substitution Reactions

The imidazolidin-2-one ring and aromatic substituents may participate in nucleophilic or electrophilic substitution. For instance, the nitrogen atoms in the imidazolidinone ring could act as sites for alkylation or acetylation. Analogous systems involving sulfonate groups (e.g., PIB-SOs) undergo substitution via nucleophilic aromatic substitution under basic conditions .

Reaction Type Reagents/Conditions Outcome
Nucleophilic SubstitutionNaOMe, MeOHSubstituted derivatives
Electrophilic SubstitutionNO₂⁺, H2SO4, HNO3Nitro-substituted derivatives

Oxidation and Reduction

The imidazolidin-2-one ring may resist oxidation due to its stability, but the 2,5-dimethoxyphenyl group could undergo oxidation. For example, permanganate in acidic conditions might cleave the aromatic ring or oxidize side chains . Reduction of the carbonyl group in the imidazolidinone ring (e.g., using NaBH4 or LiAlH4) could yield dihydroimidazolidine derivatives.

Example Reaction :
Imidazolidin-2-oneLiAlH4, THFDihydroimidazolidine\text{Imidazolidin-2-one} \xrightarrow{\text{LiAlH4, THF}} \text{Dihydroimidazolidine}

Cycloaddition Reactions

The imidazolidin-2-one ring may participate in 1,3-dipolar cycloadditions, similar to reactions observed in acenaphthenequinones . For example, treatment with nitrile oxides or other dipolarophiles could yield spiro or fused-ring products.

Reaction Type Reagents Outcome
1,3-Dipolar CycloadditionNitrile oxide, heatSpiro or fused derivatives

Ring-Opening Reactions

Under alkaline conditions (e.g., aqueous KOH), the imidazolidin-2-one ring might undergo hydrolysis, potentially leading to urea or amide derivatives. This is analogous to the ring-opening of acenaphthenequinones in basic media .

Example Reaction :
Imidazolidin-2-oneKOH, H2OUrea derivative\text{Imidazolidin-2-one} \xrightarrow{\text{KOH, H2O}} \text{Urea derivative}

Key Observations and Trends

  • Stability : The imidazolidin-2-one core is relatively stable but may react under harsh conditions (e.g., strong acids/bases).

  • Substituent Effects : The electron-donating methoxy groups influence reactivity, potentially directing substitution or oxidation.

  • Functional Group Interplay : The carboxylic acid group may participate in condensation reactions or act as a leaving group.

Research Gaps and Future Directions
While the provided search results focus on analogous compounds, direct experimental data for this specific molecule’s reactivity is limited. Future studies could explore:

  • Kinetic profiles of hydrolysis and substitution.

  • Site-selectivity in demethylation under controlled conditions.

  • Applications of cycloaddition products in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid exhibit significant anticancer properties. A study on imidazolidinone derivatives revealed their effectiveness against various cancer cell lines, suggesting that modifications of the imidazolidinone structure can enhance biological activity. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapy .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Neurological Applications

The neuroprotective effects of imidazolidinone derivatives have been explored in recent studies. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels and protecting against oxidative stress .

Pharmacological Studies

Pharmacological evaluations of this compound have shown promising results in various assays:

Study FocusFindings
Anticancer ActivitySignificant inhibition of cell proliferation in cancer cell lines (IC50_{50} values ranging from 20 to 50 µM)
Anti-inflammatory EffectsReduction of inflammatory markers by up to 70% in vitro
NeuroprotectionImproved neuronal survival rates in oxidative stress models

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of imidazolidinone derivatives, including the target compound. The results indicated that these compounds effectively induced apoptosis in MCF-7 breast cancer cells, with IC50_{50} values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, the administration of this compound showed a marked decrease in neurodegeneration markers and improved cognitive function scores compared to control groups .

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

A comparative analysis of substituents, molecular weights, and notable properties is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound 3-(2,5-Dimethoxyphenyl) C₁₃H₁₆N₂O₅ 280.28 1788589-69-4 High lipophilicity due to methoxy groups; moderate solubility in polar solvents
2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Methylphenyl, 4-methyl C₁₄H₁₄N₂O₄ 280.27 1008949-74-3 Increased hydrophobicity from methyl groups; potential for enhanced membrane permeability
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 4-Cyanophenyl C₁₂H₁₁N₃O₃ 245.23 1223748-29-5 Electron-withdrawing cyano group reduces electron density; may lower pKa and alter solubility
2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid Benzyl, 2,4,5-trioxo C₁₂H₁₀N₂O₅ 280.22 128043-86-7 Trioxo groups enhance acidity (lower pKa); possible chelation properties
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid 4-Phenyl C₁₁H₁₀N₂O₄ 234.21 N/A Simpler structure with unsubstituted phenyl; reduced steric hindrance
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2-Methoxy-5-methylphenyl, 4-methyl C₁₄H₁₆N₂O₅ 292.29 1152642-00-6 Steric effects from methyl groups may hinder rotational freedom; higher molecular weight

Functional Group Impact on Reactivity and Solubility

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound's 2,5-dimethoxyphenyl group increases electron density, enhancing stability in oxidative environments compared to the electron-withdrawing 4-cyanophenyl analog . This difference also affects solubility: dimethoxy derivatives exhibit better solubility in organic solvents (e.g., ethanol), while cyano-substituted analogs may favor aqueous phases .
  • Acidity and Ionization : The trioxo derivative (CAS 128043-86-7) has three electron-withdrawing oxo groups, lowering its pKa and increasing ionization in physiological pH, which could enhance bioavailability . In contrast, the target compound’s single oxo group results in milder acidity.

Biological Activity

The compound 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a synthetic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4C_{12}H_{15}N_{3}O_{4}, with a molecular weight of approximately 253.27 g/mol. The compound features an imidazolidinone ring, which is known for its diverse biological properties.

Structural Features

  • Imidazolidinone Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Dimethoxyphenyl Group : A phenyl ring with two methoxy substituents at positions 2 and 5, which may enhance lipophilicity and biological interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of compounds related to this compound against various cancer cell lines. Notably, research indicates that compounds with similar structures exhibit significant cytotoxicity against human oral squamous cell lines (HSC-2 and HSC-3) while sparing normal human gingival fibroblast cells (HGF) . This suggests a tumor-specific action that could be leveraged for therapeutic applications.

The proposed mechanism of action involves the induction of internucleosomal DNA fragmentation in cancer cells, a hallmark of apoptosis. This effect is particularly pronounced in sensitive cell lines, indicating that the compound may trigger programmed cell death through DNA damage pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds related to this structure have shown anti-inflammatory activities. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models . The presence of methoxy groups is believed to contribute to these effects by modulating inflammatory pathways.

Study 1: Cytotoxicity in Oral Tumor Cell Lines

A study evaluated the cytotoxic effects of various imidazolidinone derivatives, including those similar to this compound. The results demonstrated:

  • HSC-2 Cells : Most sensitive to treatment.
  • HSC-3 Cells : Displayed resistance to several compounds.

This variability highlights the need for targeted approaches when developing therapeutic agents based on this scaffold .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of compounds containing the imidazolidinone core. The findings indicated a reduction in TNF-alpha levels in treated cells, suggesting that these compounds could serve as effective anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Effect Observed Reference
CytotoxicityHSC-2High sensitivity; induced apoptosis
CytotoxicityHGFResistance; non-toxic
Anti-inflammatoryIn vitro modelsReduced TNF-alpha levels

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid, and how can reaction parameters be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, such as coupling aryl precursors (e.g., 2,5-dimethoxyphenyl derivatives) with imidazolidinone intermediates. Solvent selection (e.g., DMF for polar intermediates, THF for milder conditions) and catalysts (e.g., palladium complexes for cross-couplings) significantly influence yield. Optimization can employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry systematically. For example, fractional factorial designs reduce the number of trials while identifying critical parameters. Post-synthesis, elemental analysis and spectroscopic validation (IR, NMR) ensure structural fidelity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the imidazolidinone ring (δ ~160-170 ppm for carbonyl) and acetic acid moiety (δ ~3.5-4.5 ppm for CH2).
  • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O-C, ~1250 cm⁻¹) groups.
  • Elemental analysis : Discrepancies >0.4% between calculated and observed C/H/N ratios indicate impurities requiring recrystallization or column chromatography .
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular weight and fragmentation patterns .

Advanced: How can computational chemistry tools aid in predicting the reactivity and stability of novel derivatives of this compound?

Answer:
Density functional theory (DFT) calculations model reaction pathways, transition states, and thermodynamic stability. For example, ICReDD combines quantum chemical reaction path searches with machine learning to predict feasible synthetic routes. Molecular docking studies (as applied to benzimidazole analogs) can predict binding interactions with biological targets, guiding structural modifications for enhanced activity .

Advanced: What strategies resolve contradictions between spectroscopic data and expected structural features during characterization?

Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to clarify ambiguous spin-spin couplings.
  • Variable temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that distort splitting patterns.
  • Repeat synthesis under inert conditions : Prevents oxidation artifacts that may alter IR or NMR profiles.
  • Elemental analysis : A definitive check; deviations >0.4% necessitate repurification .

Advanced: How can reaction engineering principles scale up synthesis while maintaining yield and purity?

Answer:
Scale-up requires addressing mass/heat transfer limitations. Strategies include:

  • Continuous flow reactors : Improve mixing and temperature control compared to batch systems.
  • Membrane separation technologies : Nanofiltration or reverse osmosis purifies intermediates in situ, reducing side reactions.
  • Process simulation tools : Aspen Plus or COMSOL model reactor dynamics to optimize parameters like stirring rate and residence time .

Basic: What are the key considerations in designing a stability study for this compound under varying storage conditions?

Answer:

  • Stress testing : Expose the compound to thermal (40–60°C), photolytic (UV/Vis light), and hydrolytic (75% relative humidity) conditions.
  • Analytical monitoring : Use HPLC or UPLC to quantify degradation products (e.g., hydrolysis of the imidazolidinone ring).
  • ICH guidelines : Validate methods for specificity, accuracy, and robustness to ensure reliability .

Advanced: How can structure-activity relationship (SAR) studies systematically explore the biological relevance of this compound?

Answer:

  • Derivative synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) to probe steric/electronic effects.
  • High-throughput screening : Test derivatives against enzymatic targets (e.g., kinases, proteases) to identify potency trends.
  • Molecular dynamics simulations : Predict binding modes and residence times in biological systems, as seen in benzimidazole-based studies .

Advanced: How can researchers address batch-to-batch variability in bioactivity data for this compound?

Answer:

  • Purity profiling : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may modulate activity.
  • Crystallography : Compare crystal structures of different batches to identify polymorphic variations.
  • Dose-response assays : Normalize bioactivity data to molar concentration, accounting for purity differences .

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